molecular formula C18H20ClN3O3S B2359906 1-(4-Chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203198-26-8

1-(4-Chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2359906
CAS No.: 1203198-26-8
M. Wt: 393.89
InChI Key: PZGITVMONOTNPZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorobenzyl group, a methylsulfonyl group, and a tetrahydroquinoline moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Tetrahydroquinoline Intermediate: The synthesis begins with the preparation of the tetrahydroquinoline intermediate through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methylsulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the Urea Derivative: The final step involves the reaction of the sulfonylated intermediate with 4-chlorobenzyl isocyanate to form the desired urea derivative under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)urea: This compound shares the chlorobenzyl group but lacks the tetrahydroquinoline and methylsulfonyl groups, resulting in different chemical properties and reactivity.

    1-(4-Chlorobenzyl)-4-piperidinyl]methanol: This compound contains a piperidine ring instead of the tetrahydroquinoline moiety, leading to different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-26(24,25)22-10-2-3-14-6-9-16(11-17(14)22)21-18(23)20-12-13-4-7-15(19)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGITVMONOTNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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